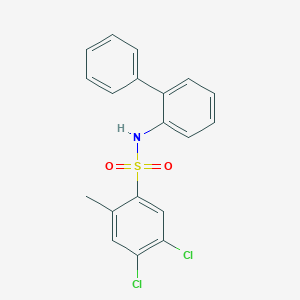
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TBSBI and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole involves the inhibition of protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, TBSBI disrupts these processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole have been extensively studied. This compound has been found to induce apoptosis in cancer cells by inhibiting CK2 activity. Additionally, TBSBI has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole in lab experiments include its high purity and good yield. Additionally, this compound has been extensively studied for its potential applications in scientific research. However, the limitations of using TBSBI in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole. These include further studies to determine its safety and efficacy in vivo, as well as its potential applications in the treatment of inflammatory diseases. Additionally, TBSBI may be useful in the development of novel anticancer agents that target CK2 activity. Finally, the synthesis of new analogs of TBSBI may lead to the discovery of more potent and selective inhibitors of CK2 activity.
Méthodes De Synthèse
The synthesis of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole has been achieved through various methods, including the reaction of 4-ethoxyphenyl isocyanate with 3-tert-butylbenzenesulfonyl chloride. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole has been studied for its potential applications in scientific research. This compound has been found to inhibit the activity of protein kinase CK2, which is a key regulator of various cellular processes. Additionally, TBSBI has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propriétés
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-5-24-18-11-10-14(12-15(18)19(2,3)4)25(22,23)21-13-20-16-8-6-7-9-17(16)21/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQJBWJXNDSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)



![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)

![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)





